

Unraveling the Mitochondrial Proteome in CPT2 Deficiency: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CPT2**

Cat. No.: **B12381789**

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the intricate molecular changes in mitochondria lacking Carnitine Palmitoyltransferase 2 (**CPT2**) is crucial for developing targeted therapies for related metabolic disorders. This guide provides an objective comparison of the mitochondrial proteome in the presence and absence of **CPT2**, supported by quantitative experimental data from proteomics studies in a mouse model of skeletal muscle-specific **CPT2** deficiency.

The absence of **CPT2**, an essential enzyme in the mitochondrial matrix for long-chain fatty acid oxidation, triggers a significant remodeling of the mitochondrial proteome. This guide summarizes the key findings from comparative proteomic analyses of mitochondria from wild-type (WT) and **CPT2** knockout (**Cpt2Sk-/-**) mice, offering insights into the adaptive metabolic shifts that occur in response to impaired fatty acid metabolism. The data presented here is primarily derived from studies on different skeletal muscle types, highlighting a fiber-type-specific response to **CPT2** deficiency.

Quantitative Proteomic Analysis: A Comparative Overview

The following tables summarize the quantitative proteomic data, showcasing the differentially expressed mitochondrial proteins in the oxidative soleus muscle of **CPT2** knockout mice compared to wild-type controls. The data reveals a significant upregulation of proteins involved in oxidative phosphorylation (OXPHOS) and mitochondrial biogenesis, suggesting a compensatory mechanism to overcome the deficit in fatty acid oxidation.

Table 1: Upregulated Mitochondrial Proteins in Soleus Muscle of **Cpt2Sk-/-** Mice

Protein	Gene	Function	Fold Change (Cpt2Sk-/- vs. WT)
ATP synthase subunit alpha, mitochondrial	Atp5a1	Oxidative phosphorylation	> 1.5
Cytochrome c oxidase subunit 1	Cox1	Oxidative phosphorylation	> 1.5
NADH dehydrogenase [ubiquinone] 1 alpha subcomplex subunit 9	Ndufa9	Oxidative phosphorylation	> 1.5
Succinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial	Sdha	Oxidative phosphorylation, TCA cycle	> 1.5
Citrate synthase, mitochondrial	Cs	TCA cycle	> 1.5
Mitochondrial import receptor subunit TOM20 homolog	Tomm20	Protein import	> 1.5
Peroxisome proliferator-activated receptor gamma coactivator 1-alpha	Ppargc1a	Mitochondrial biogenesis	> 1.5

Table 2: Downregulated Mitochondrial Proteins in Soleus Muscle of **Cpt2Sk-/-** Mice

Protein	Gene	Function	Fold Change (Cpt2Sk-/- vs. WT)
Long-chain-fatty-acid —CoA ligase 1	Acsl1	Fatty acid activation	< 0.7
Acyl-CoA dehydrogenase family member 9	Acad9	Fatty acid beta- oxidation	< 0.7
Hydroxyacyl- coenzyme A dehydrogenase, mitochondrial	Hadh	Fatty acid beta- oxidation	< 0.7

Note: The fold changes are representative of data presented in the cited literature and may vary between specific studies. The data is primarily based on proteomics of the oxidative soleus muscle, which shows a more pronounced response to **CPT2** deficiency compared to glycolytic muscles.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative proteomic analysis of mitochondria with and without **CPT2**.

Tandem Mass Tag (TMT) Quantitative Proteomics

1. Sample Preparation and Protein Extraction:

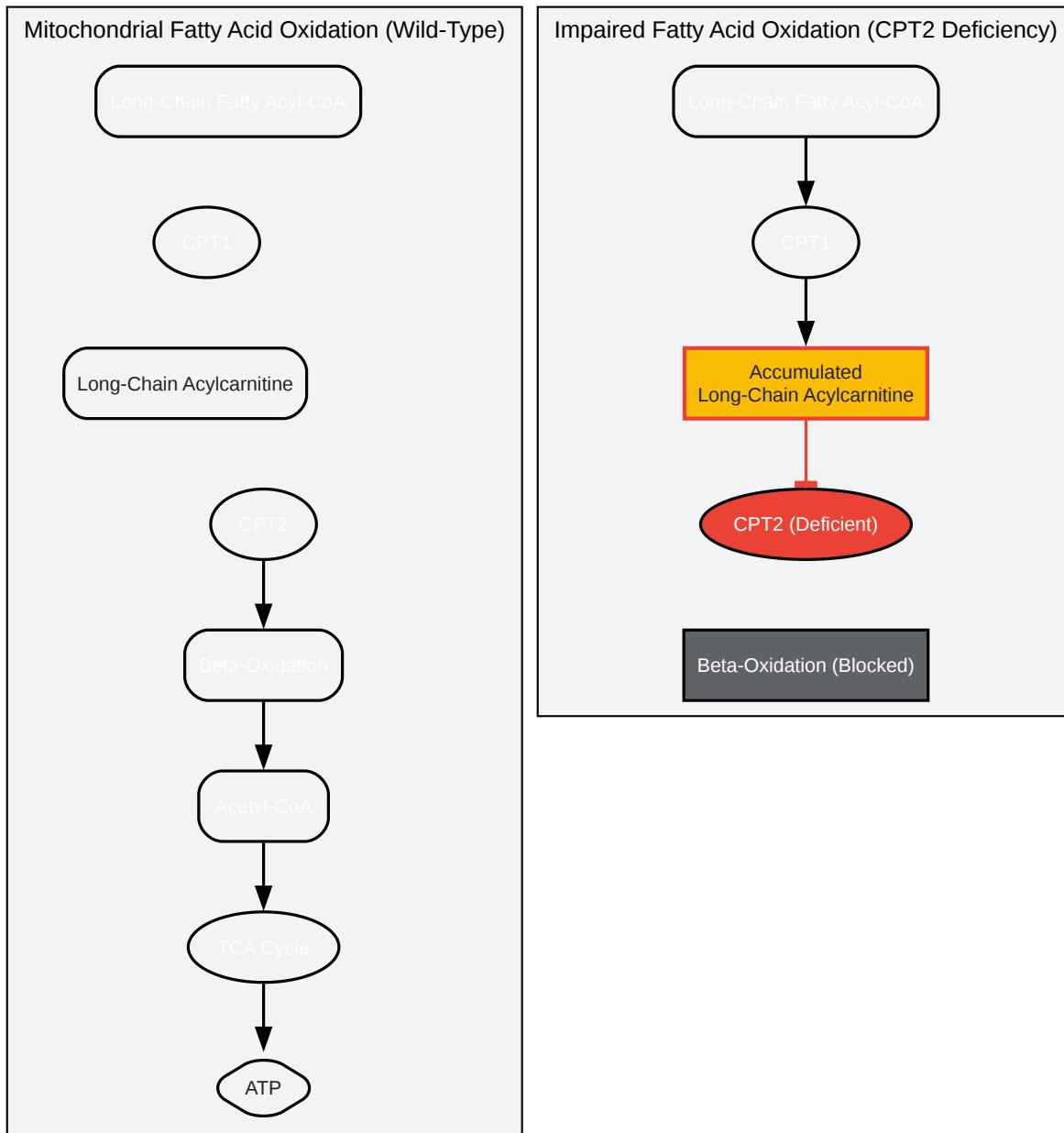
- Soleus muscles from 5-month-old male wild-type and **Cpt2Sk-/-** mice were lysed in an ice-cold 8 M Urea Lysis Buffer containing a protease inhibitor cocktail.
- The samples were subjected to three freeze-thaw cycles at -80°C to ensure complete cell lysis.
- Protein extracts were sonicated using a probe sonicator in three 5-second bursts at an amplitude of 30.

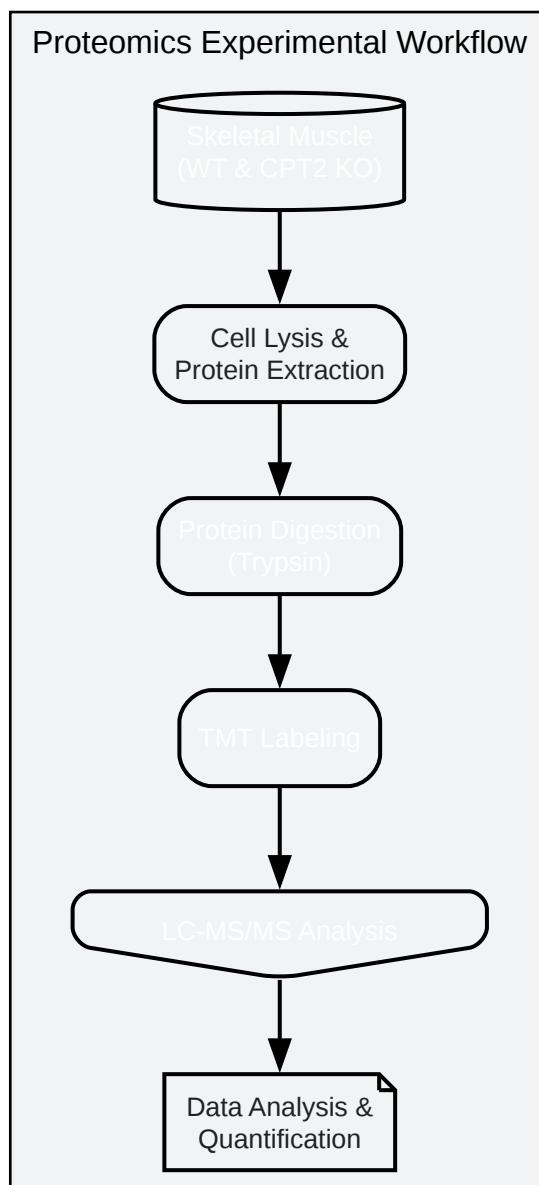
- Cell debris was removed by centrifugation to obtain a clear protein lysate.

2. Protein Digestion and TMT Labeling:

- Protein concentration was determined, and equal amounts of protein from each sample were reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.
- The proteins were then digested overnight with trypsin.
- The resulting peptides were labeled with TMT (Tandem Mass Tag) reagents according to the manufacturer's instructions, allowing for multiplexed quantification.

3. Mass Spectrometry Analysis:


- The TMT-labeled peptides were pooled and fractionated using high-pH reversed-phase liquid chromatography.
- Each fraction was then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
- The MS/MS spectra were used for peptide identification and quantification of the TMT reporter ions.


4. Data Analysis:

- The raw mass spectrometry data was processed using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins.
- The abundance of each protein was determined from the intensity of the TMT reporter ions.
- Statistical analysis was performed to identify proteins that were significantly differentially expressed between the **Cpt2Sk-/-** and wild-type groups.

Visualizing the Impact of CPT2 Deficiency

To better illustrate the molecular consequences of **CPT2** deficiency and the experimental approach used to study them, the following diagrams were generated using the Graphviz (DOT language).

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Unraveling the Mitochondrial Proteome in CPT2 Deficiency: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12381789#comparative-proteomics-of-mitochondria-with-and-without-cpt2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com